Superior Systemic Exposure: Cauloside D vs. Cauloside C in Oral Pharmacokinetics
Following oral administration of Caulophyllum robustum extract to rats, cauloside D demonstrated substantially higher systemic exposure compared to the structurally simpler cauloside C. In a validated HPLC-MS/MS pharmacokinetic study measuring six bioactive constituents simultaneously, the maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC0-t) for cauloside D were quantitatively superior to those of cauloside C, indicating enhanced oral bioavailability attributable to its distinct glycosylation architecture [1].
| Evidence Dimension | Oral pharmacokinetic parameters in rat plasma |
|---|---|
| Target Compound Data | Cauloside D: Cmax = 125.6 ± 18.3 ng/mL; AUC0-t = 1452.3 ± 213.7 ng·h/mL |
| Comparator Or Baseline | Cauloside C: Cmax = 67.4 ± 9.8 ng/mL; AUC0-t = 687.5 ± 102.4 ng·h/mL |
| Quantified Difference | Cmax: ~1.86-fold higher; AUC0-t: ~2.11-fold higher for cauloside D vs. cauloside C |
| Conditions | Sprague-Dawley rats (n=6); oral gavage of Caulophyllum robustum extract; plasma collected 0-24 h post-dose; UHPLC-ESI-MS/MS quantification (MRM mode); validated method with r²>0.99 and recovery 85.5-98.7% |
Why This Matters
Higher oral systemic exposure directly translates to lower required doses for achieving target plasma concentrations in in vivo efficacy studies, reducing compound consumption and per-experiment procurement costs.
- [1] Wang Q, Sun S, Lü S, Li G, Yang B, Kuang H. HPLC-MS/MS method for the determination and pharmacokinetic study of six compounds against rheumatoid arthritis in rat plasma after oral administration of the extract of Caulophyllum robustum Maxim. J Pharm Biomed Anal. 2020;177:112832. View Source
